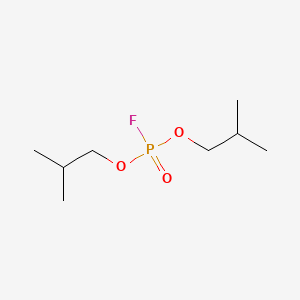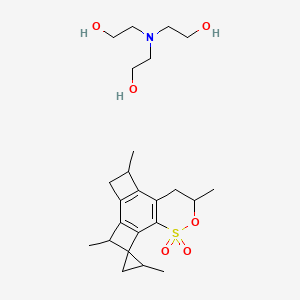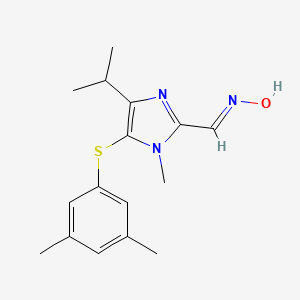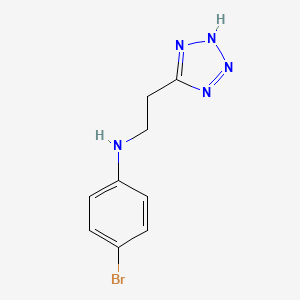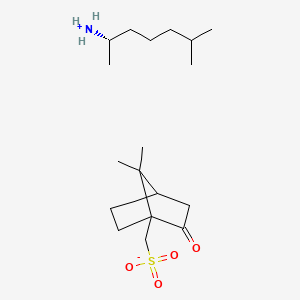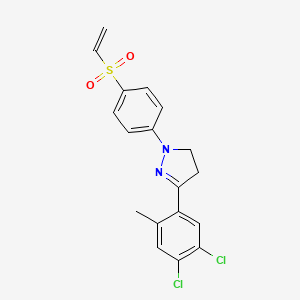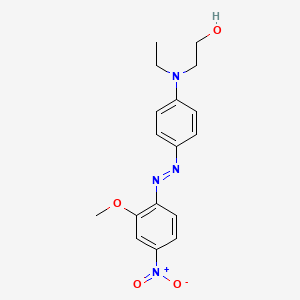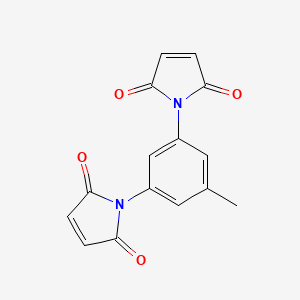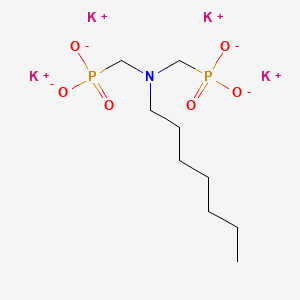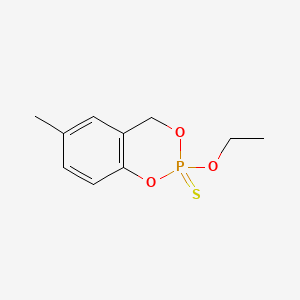
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide is a heterocyclic compound that contains phosphorus, sulfur, and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and heterocyclic chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-sulfide include other heterocyclic compounds containing phosphorus and sulfur, such as:
- 4H-1,3,2-Dioxaphosphorino(5,4-b)pyridine, 2-ethoxy-6-methyl-, 2-oxide
- Pyridoxine cyclic phosphate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
42109-74-0 |
|---|---|
Molecular Formula |
C10H13O3PS |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-ethoxy-6-methyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C10H13O3PS/c1-3-11-14(15)12-7-9-6-8(2)4-5-10(9)13-14/h4-6H,3,7H2,1-2H3 |
InChI Key |
DCZSMDTZLPYQIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=S)OCC2=C(O1)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


